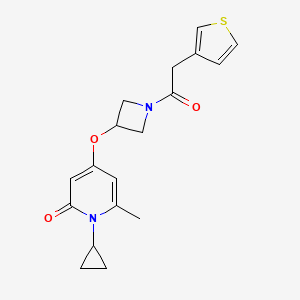![molecular formula C8H10F3N3O2S B2697096 tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 1823257-56-2](/img/structure/B2697096.png)
tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is a unique compound belonging to the family of thiadiazoles, characterized by the presence of a trifluoromethyl group and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate generally involves the formation of the thiadiazole ring followed by the introduction of the carbamate group. One common method includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions to form the thiadiazole ring. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide. Subsequent attachment of the tert-butyl carbamate is typically achieved via nucleophilic substitution reactions.
Industrial Production Methods: Industrial-scale production may involve optimized synthetic routes to enhance yield and purity. This often includes steps such as high-temperature reactions, use of catalysts, and automated purification techniques like column chromatography or recrystallization to ensure large-scale feasibility and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: May involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often utilize reagents like sodium hydroxide or organic amines.
Common Reagents and Conditions: Typical reagents include trifluoromethylating agents, hydrazides, and thiocarbonyl compounds for synthesis. Reaction conditions may involve controlled temperature, inert atmosphere (e.g., nitrogen or argon), and solvent systems like dichloromethane or ethanol.
Major Products Formed: Reaction products vary based on the type of reaction performed. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions could produce a range of substituted thiadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis, leading to new materials and complex molecules.
Biology: Investigations into its biological activity have revealed potential antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical development.
Medicine: Research explores its role in drug design, particularly in creating novel therapeutics targeting specific biochemical pathways and diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications due to its unique structural features and reactivity.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. Its trifluoromethyl group enhances lipophilicity, improving cell membrane penetration. The thiadiazole ring and carbamate moiety are involved in binding to enzymes and receptors, modulating their activity. Molecular targets may include kinases, proteases, and ion channels, influencing signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Comparing tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate with similar compounds, its uniqueness lies in the specific combination of functional groups:
tert-Butyl carbamate: confers stability and modifies lipophilicity.
Trifluoromethyl group: significantly impacts biological activity and membrane permeability.
Thiadiazole ring: offers diverse reactivity and binding properties.
Similar compounds include other thiadiazole derivatives and trifluoromethylated carbamates, but none combine these features in the exact same manner, providing distinct advantages and applications.
Hope this gave you a solid, albeit not thrilling, overview
Propriétés
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2S/c1-7(2,3)16-6(15)12-5-14-13-4(17-5)8(9,10)11/h1-3H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNFDJPONYXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide](/img/structure/B2697015.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2697017.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2697020.png)
![1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA](/img/structure/B2697021.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2697023.png)
![N'-[2-(4-Chloro-phenyl)-1-(2-methoxyethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2697025.png)




![2-(2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B2697035.png)
